4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide
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Overview
Description
4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a dimethylamino group, a formyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine under controlled conditions to form the desired benzamide. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of 4-(dimethylamino)-N-[(4-carboxyphenyl)methyl]benzamide.
Reduction: Formation of 4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can act as a nucleophile, while the formyl group can participate in electrophilic reactions. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino and formyl groups but lacks the benzamide moiety.
N-(4-Formylphenyl)benzamide: Contains the formyl and benzamide groups but lacks the dimethylamino group.
Uniqueness
4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and formyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
647037-95-4 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[(4-formylphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-13-3-5-14(12-20)6-4-13/h3-10,12H,11H2,1-2H3,(H,18,21) |
InChI Key |
FHIIPXGKXWTQSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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